Bicyclo[3.2.1]octane-3-carbonitrile
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Overview
Description
Bicyclo[321]octane-3-carbonitrile is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[321]octane family, which is known for its rigid and strained ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octane-3-carbonitrile can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with high yields and allows for the control of stereochemistry at the bridged centers. Another method involves the intramolecular 1,3-dipolar nitrone cycloaddition reaction, which provides a regio- and diastereoselective strategy for constructing complex bicyclo[3.2.1]octane scaffolds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are frequently employed.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[3.2.1]octane-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octane-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The rigid bicyclic structure also plays a role in determining the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a similar structure but different ring size.
Bicyclo[3.2.1]octane-3-one: A closely related compound with a ketone group instead of a nitrile group.
Uniqueness
Bicyclo[32Its rigid bicyclic structure also sets it apart from other compounds, making it a valuable scaffold in synthetic chemistry and drug design .
Properties
IUPAC Name |
bicyclo[3.2.1]octane-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c10-6-9-4-7-1-2-8(3-7)5-9/h7-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCPKRBEDIZLFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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